4-Amino-1-phenylbutan-1-one oxime hydrochloride
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Overview
Description
4-Amino-1-phenylbutan-1-one oxime hydrochloride is a chemical compound with the molecular formula C10H14N2O•HCl and a molecular weight of 214.69 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-Amino-1-phenylbutan-1-one oxime hydrochloride typically involves the reaction of 4-Amino-1-phenylbutan-1-one with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Amino-1-phenylbutan-1-one oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-1-phenylbutan-1-one oxime hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-1-phenylbutan-1-one oxime hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Amino-1-phenylbutan-1-one oxime hydrochloride can be compared with other similar compounds, such as:
4-Amino-1-phenylbutan-1-one: The parent compound without the oxime group.
4-Amino-1-phenylbutan-1-one oxime: The oxime derivative without the hydrochloride salt.
4-Amino-1-phenylbutan-1-one hydrochloride: The hydrochloride salt without the oxime group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H15ClN2O |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
(NE)-N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H/b12-10+; |
InChI Key |
RTCOAVIGDKVPRM-VHPXAQPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CCCN.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCCN.Cl |
Origin of Product |
United States |
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